molecular formula C10H19NO B102409 1-Pentanoylpiperidine CAS No. 18494-52-5

1-Pentanoylpiperidine

Cat. No.: B102409
CAS No.: 18494-52-5
M. Wt: 169.26 g/mol
InChI Key: MCYKCKZLKCEZIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The de novo synthesis of Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) is catalyzed by NAD kinases, which convert Nicotinamide adenine dinucleotide to Nicotinamide adenine dinucleotide phosphate. This compound is mainly involved in catabolic reactions and plays a significant role in cellular antioxidative effects and anabolic reactions .

Industrial Production Methods

In industrial settings, Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) is produced through biotechnological processes involving microbial fermentation. The production process is optimized to ensure high yield and purity, often involving the use of genetically engineered microorganisms that overexpress the necessary enzymes for Nicotinamide adenine dinucleotide phosphate synthesis .

Chemical Reactions Analysis

Types of Reactions

Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) include glutathione reductase and other dehydrogenase enzymes. The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .

Major Products Formed

The major products formed from reactions involving Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) include reduced glutathione and other reduced forms of biomolecules that are essential for maintaining cellular redox balance .

Mechanism of Action

Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) exerts its effects by acting as an electron donor in various biochemical reactions. It is used by glutathione reductase to reduce oxidized glutathione to its reduced form, which is essential for maintaining cellular redox balance. The compound’s homeostasis is regulated by various signaling pathways and metabolic enzymes, which undergo adaptive changes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) is unique due to its high demand in proliferating cancer cells, where it acts as a cofactor for the synthesis of nucleotides, proteins, and fatty acids. It is also essential for neutralizing the dangerously high levels of reactive oxygen species generated by increased metabolic activity .

Properties

CAS No.

18494-52-5

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-piperidin-1-ylpentan-1-one

InChI

InChI=1S/C10H19NO/c1-2-3-7-10(12)11-8-5-4-6-9-11/h2-9H2,1H3

InChI Key

MCYKCKZLKCEZIN-UHFFFAOYSA-N

SMILES

CCCCC(=O)N1CCCCC1

Canonical SMILES

CCCCC(=O)N1CCCCC1

Key on ui other cas no.

18494-52-5

Synonyms

1-Piperidino-1-pentanone

Origin of Product

United States

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